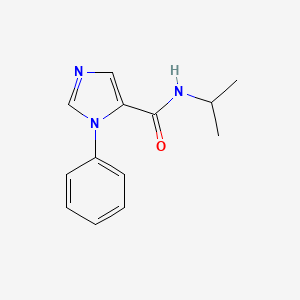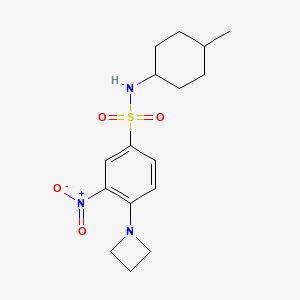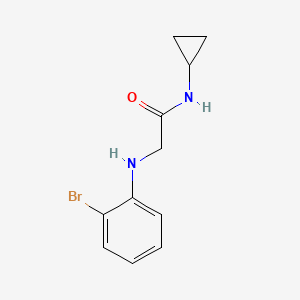
4-(dimethylamino)-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(2-methylphenyl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用机制
4-(dimethylamino)-N-(2-methylphenyl)benzamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help regulate the immune response. 4-(dimethylamino)-N-(2-methylphenyl)benzamide also disrupts the blood supply to tumors, which can slow their growth and make them more vulnerable to other treatments.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(2-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of immune cells. 4-(dimethylamino)-N-(2-methylphenyl)benzamide has also been shown to reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
4-(dimethylamino)-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its ability to induce tumor necrosis (death of cancer cells) and its potential to enhance the effectiveness of other cancer treatments. However, 4-(dimethylamino)-N-(2-methylphenyl)benzamide has several limitations, including its complex synthesis method, its limited solubility in water, and its potential toxicity.
未来方向
There are several future directions for research on 4-(dimethylamino)-N-(2-methylphenyl)benzamide. These include the development of new synthesis methods that are more efficient and scalable, the optimization of dosing regimens to minimize toxicity, and the identification of biomarkers that can predict patient response to 4-(dimethylamino)-N-(2-methylphenyl)benzamide. Other areas of research include the evaluation of 4-(dimethylamino)-N-(2-methylphenyl)benzamide in combination with other cancer treatments, the investigation of its potential use in other diseases, and the development of 4-(dimethylamino)-N-(2-methylphenyl)benzamide analogs with improved properties.
合成方法
4-(dimethylamino)-N-(2-methylphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-amino-N-(2-methylphenyl)benzamide with dimethylformamide and acetic anhydride. The resulting compound is then treated with dimethylamine to yield 4-(dimethylamino)-N-(2-methylphenyl)benzamide. The synthesis of 4-(dimethylamino)-N-(2-methylphenyl)benzamide is a complex process that requires specialized equipment and expertise.
科学研究应用
4-(dimethylamino)-N-(2-methylphenyl)benzamide has been studied extensively for its potential use in cancer treatment. Research has shown that 4-(dimethylamino)-N-(2-methylphenyl)benzamide has anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. 4-(dimethylamino)-N-(2-methylphenyl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of 4-(dimethylamino)-N-(2-methylphenyl)benzamide in cancer patients, with mixed results.
属性
IUPAC Name |
4-(dimethylamino)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-4-5-7-15(12)17-16(19)13-8-10-14(11-9-13)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUOMHWIYORWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)





![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)

![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
